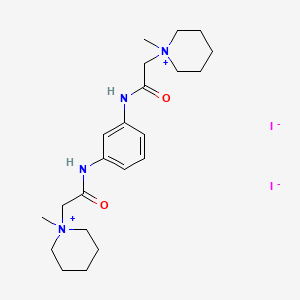
Piperidinium, 1,1'-(m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidinium, 1,1’-(m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide: is a complex organic compound that belongs to the class of piperidinium salts. This compound is characterized by the presence of a piperidine ring, a phenylene group, and diiodide ions. It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperidinium, 1,1’-(m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide) typically involves the reaction of 1-methylpiperidine with m-phenylenebis(iminocarbonylmethylene) in the presence of diiodide ions. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Piperidinium, 1,1’-(m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler piperidinium derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinium oxides, while reduction may produce simpler piperidinium salts .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, it is used to study the interactions between piperidinium compounds and biological molecules. It helps in understanding the role of piperidinium salts in biological systems .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential use in drug development .
Industry: In the industrial sector, Piperidinium, 1,1’-(m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide) is used in the production of specialty chemicals and materials. It is valued for its unique chemical properties that make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of Piperidinium, 1,1’-(m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide) involves its interaction with specific molecular targets in biological systems. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1,1’-(1,4-Phenylenebis(methylene))bis(1-ethylpiperidinium) dibromide
- 1,1’-(4,6-Dimethyl-m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide)
Comparison: Compared to similar compounds, Piperidinium, 1,1’-(m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide) is unique due to its specific structural features and chemical properties. It has a distinct phenylene group and diiodide ions, which contribute to its unique reactivity and applications .
Eigenschaften
CAS-Nummer |
100172-26-7 |
|---|---|
Molekularformel |
C22H36I2N4O2 |
Molekulargewicht |
642.4 g/mol |
IUPAC-Name |
2-(1-methylpiperidin-1-ium-1-yl)-N-[3-[[2-(1-methylpiperidin-1-ium-1-yl)acetyl]amino]phenyl]acetamide;diiodide |
InChI |
InChI=1S/C22H34N4O2.2HI/c1-25(12-5-3-6-13-25)17-21(27)23-19-10-9-11-20(16-19)24-22(28)18-26(2)14-7-4-8-15-26;;/h9-11,16H,3-8,12-15,17-18H2,1-2H3;2*1H |
InChI-Schlüssel |
BRMZPHDYUWKWTM-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCCCC1)CC(=O)NC2=CC(=CC=C2)NC(=O)C[N+]3(CCCCC3)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


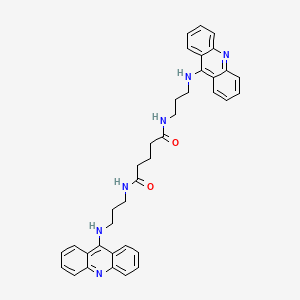
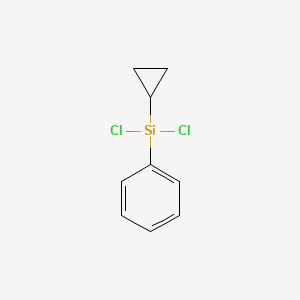
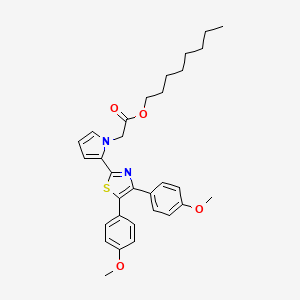
![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)
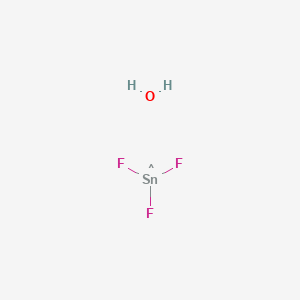
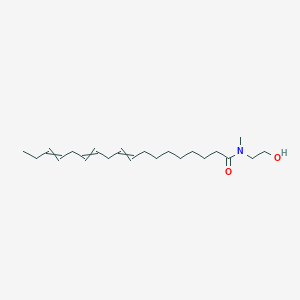
![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
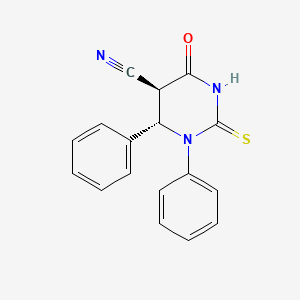
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)
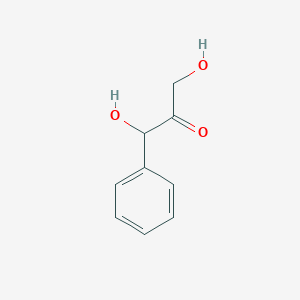
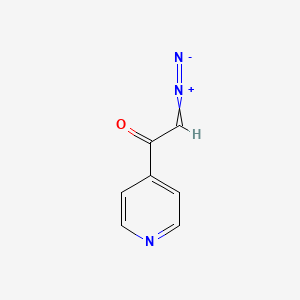
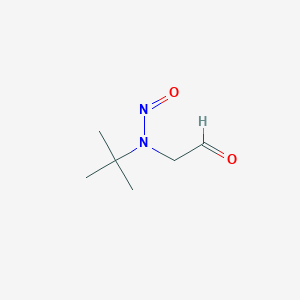
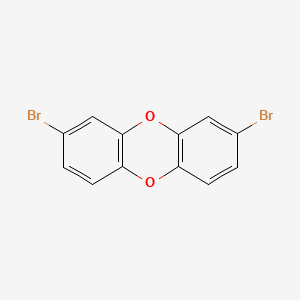
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
